(2-Cyano-5-formylphenyl)boronic acid
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Overview
Description
(2-Cyano-5-formylphenyl)boronic acid is an organic compound containing boron, characterized by the presence of a cyano group and a formyl group attached to a phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-5-formylphenyl)boronic acid typically involves the reaction of boronic acid derivatives with suitable substrates. One common method is the borylation of aryl halides using bis(pinacolato)diboron under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Cyano-5-formylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols.
Reduction: Formation of alcohols.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products: The major products formed from these reactions include phenols, alcohols, and various substituted aromatic compounds .
Scientific Research Applications
(2-Cyano-5-formylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-5-formylphenyl)boronic acid involves its role as a Lewis acid, facilitating various chemical transformations. In biological systems, it acts by inhibiting specific enzymes through the formation of stable complexes with active site residues . The molecular targets include serine proteases and kinase enzymes, which are crucial for cell signaling and metabolism .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: (2-Cyano-5-formylphenyl)boronic acid is unique due to the presence of both a cyano and a formyl group, which enhances its reactivity and specificity in chemical reactions. Compared to other formylphenylboronic acids, it offers distinct advantages in terms of stability and versatility in synthetic applications .
Properties
CAS No. |
918413-80-6 |
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Molecular Formula |
C8H6BNO3 |
Molecular Weight |
174.95 g/mol |
IUPAC Name |
(2-cyano-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C8H6BNO3/c10-4-7-2-1-6(5-11)3-8(7)9(12)13/h1-3,5,12-13H |
InChI Key |
BVYVLTMIKIKMCJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)C#N)(O)O |
Origin of Product |
United States |
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